N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide: is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a phenylcyclopentyl ring and a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide typically involves the reaction of 2,5-dimethoxyaniline with 1-phenylcyclopentanone in the presence of a formylating agent. Common formylating agents include formic acid or formic anhydride. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the methoxy groups on the phenyl ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated derivatives or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may be exploited to create novel drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The formamide group can form hydrogen bonds with target proteins, while the phenyl and cyclopentyl rings provide hydrophobic interactions that enhance binding affinity.
Comparison with Similar Compounds
- N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclohexyl)formamide
- N-(2,5-dimethoxyphenyl)-N-(1-phenylcycloheptyl)formamide
- N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclooctyl)formamide
Comparison: Compared to its similar compounds, N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide has a unique cyclopentyl ring, which may confer distinct chemical and biological properties. The size and flexibility of the cyclopentyl ring can influence the compound’s reactivity, binding affinity, and overall stability. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-N-(1-phenylcyclopentyl)formamide |
InChI |
InChI=1S/C20H23NO3/c1-23-17-10-11-19(24-2)18(14-17)21(15-22)20(12-6-7-13-20)16-8-4-3-5-9-16/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3 |
InChI Key |
NLKJTNDKNGFBPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(C=O)C2(CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.